

Preclinical Profile of [Ala11,22,28]-VIP: A Selective VPAC1 Receptor Agonist

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Compound of Interest

Compound Name: [Ala11,22,28]-VIP

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This technical guide provides a comprehensive overview of the preclinical data available for **[Ala11,22,28]-VIP**, a synthetic analog of Vasoactive Intestinal Peptide (VIP). This document focuses on the core characteristics of the molecule, including its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Information

[Ala11,22,28]-VIP is a modified 28-amino acid peptide that was rationally designed through alanine scanning of the native VIP sequence.^{[1][2]} The substitutions of alanine at positions 11, 22, and 28 result in a compound with high potency and selectivity for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).^{[3][4]}

Molecular Formula: C₁₃₉H₂₃₁N₄₃O₃₉S^{[5][6]} Molecular Weight: 3160.7 g/mol ^[6] Amino Acid Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH₂^[5]

Quantitative Data Summary

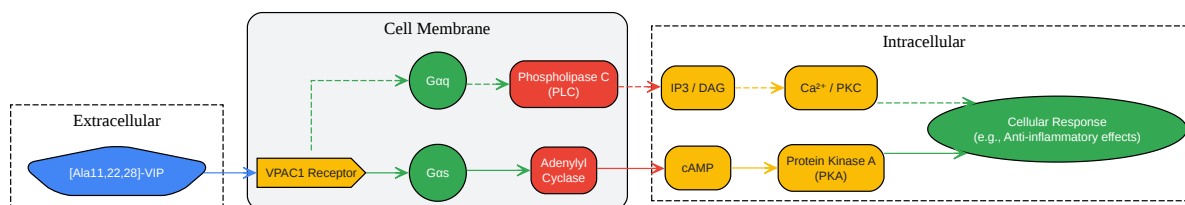
The primary quantitative data available for **[Ala11,22,28]-VIP** pertains to its binding affinity for human VPAC1 and VPAC2 receptors. This data highlights the compound's significant selectivity for VPAC1.

Receptor	Parameter	Value (nM)
Human VPAC1	Ki	7.4[3][4]
Human VPAC2	Ki	2352[3][4]

Table 1: Receptor Binding Affinity of [Ala11,22,28]-VIP

Signaling Pathway

[Ala11,22,28]-VIP exerts its biological effects by acting as an agonist at the VPAC1 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[1][3] Upon binding, it primarily activates the G α s signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] The VPAC1 receptor can also couple to G α q, activating the phospholipase C (PLC) pathway.[3]



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VPAC1 Receptor Signaling Pathway for [Ala11,22,28]-VIP

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of [Ala11,22,28]-VIP are not extensively published. However, based on standard methodologies for GPCR agonists, the following outlines the likely procedures.

Radioligand Binding Assay (for K_i determination)

This assay is performed to determine the binding affinity of **[Ala11,22,28]-VIP** to the VPAC1 and VPAC2 receptors.

Objective: To determine the inhibition constant (K_i) of **[Ala11,22,28]-VIP** for the human VPAC1 and VPAC2 receptors.

Materials:

- Cell membranes from a cell line stably expressing the human VPAC1 or VPAC2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: $[^{125}\text{I}]\text{-VIP}$.
- Test compound: **[Ala11,22,28]-VIP** at various concentrations.
- Non-specific binding control: A high concentration of unlabeled VIP.
- Binding buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Cell membranes are incubated with a fixed concentration of $[^{125}\text{I}]\text{-VIP}$ and varying concentrations of **[Ala11,22,28]-VIP**. A parallel set of tubes containing $[^{125}\text{I}]\text{-VIP}$ and a saturating concentration of unlabeled VIP is used to determine non-specific binding.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Counting: The radioactivity retained on the filters is measured using a scintillation counter.

- **Data Analysis:** Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of **[Ala11,22,28]-VIP** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of **[Ala11,22,28]-VIP** to stimulate the production of intracellular cAMP, confirming its agonist activity.

Objective: To determine the potency (EC50) of **[Ala11,22,28]-VIP** in stimulating cAMP production in cells expressing the human VPAC1 receptor.

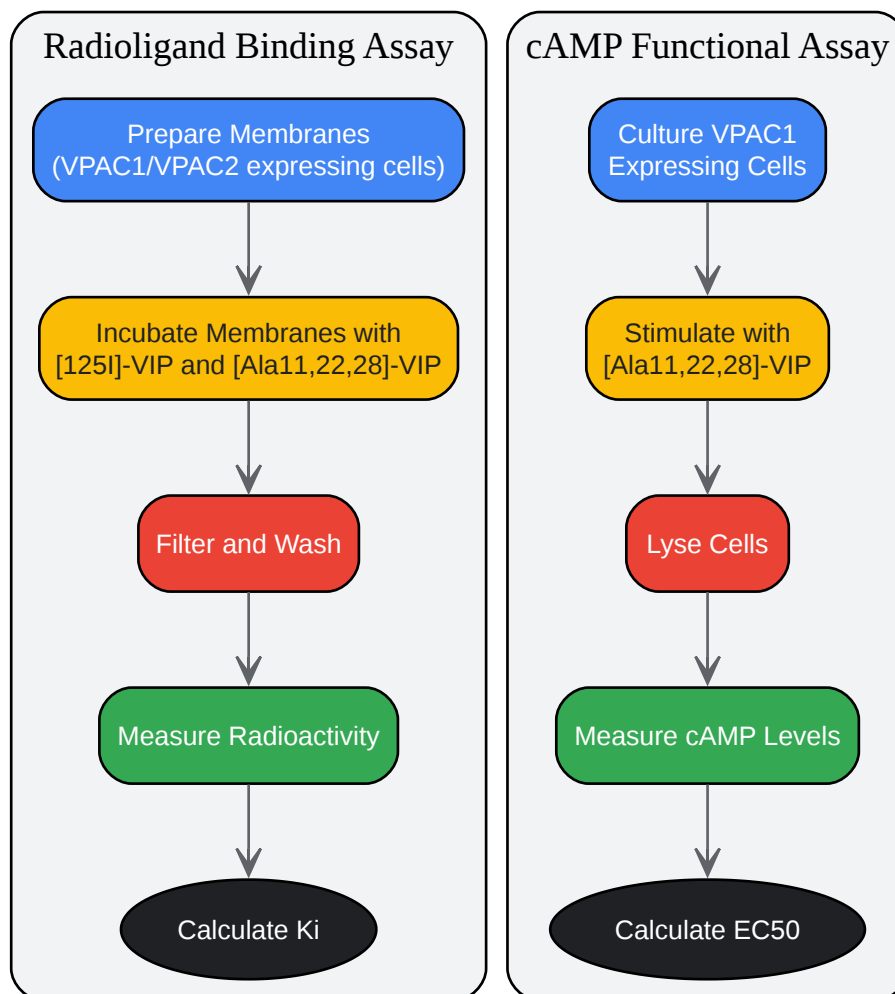
Materials:

- A cell line stably expressing the human VPAC1 receptor.
- Test compound: **[Ala11,22,28]-VIP** at various concentrations.
- Cell culture medium.
- A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

- **Cell Plating:** Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
- **Compound Addition:** The cell culture medium is replaced with a medium containing varying concentrations of **[Ala11,22,28]-VIP**.
- **Incubation:** The cells are incubated for a specified period to allow for cAMP production.
- **Cell Lysis and cAMP Measurement:** The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen cAMP assay kit.
- **Data Analysis:** A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the **[Ala11,22,28]-VIP** concentration. The EC50 value, which is the

concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.



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Generalized Experimental Workflow for [Ala11,22,28]-VIP Characterization

Pharmacokinetics, Pharmacodynamics, and Toxicology

A comprehensive search of publicly available literature did not yield specific preclinical data on the pharmacokinetics (e.g., half-life, clearance, volume of distribution), in vivo pharmacodynamics, or toxicology (e.g., LD50, adverse event profiles) of [Ala11,22,28]-VIP. While native VIP and other analogs have been studied in various animal models for their anti-

inflammatory and neuroprotective effects, quantitative data for **[Ala11,22,28]-VIP** in these models is not readily available.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Conclusion

[Ala11,22,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor, as demonstrated by in vitro binding assays. Its mechanism of action is consistent with the known signaling pathways of the VPAC1 receptor. However, there is a notable absence of published preclinical data regarding its pharmacokinetic profile, in vivo efficacy in animal models, and safety and toxicology. Further studies are required to fully elucidate the therapeutic potential of this selective VPAC1 agonist.

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